![molecular formula C10H14O2 B1235221 Perillic acid (-)](/img/structure/B1235221.png)
Perillic acid (-)
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Overview
Description
(4R)-4-(1-methylethenyl)-1-cyclohexenecarboxylic acid is a p-menthane monoterpenoid.
Scientific Research Applications
1. Inhibition of Cytokine Production in Human T Lymphocytes
Perillic acid has been shown to significantly suppress interleukin-2 (IL-2) and IL-10 production in mitogen-activated T lymphocytes, while not affecting IL-6 and transforming growth factor-beta 1 (TGF-beta 1) levels. This effect is attributed to its interference with the Ras/MAP kinase pathway, specifically by depleting farnesylated Ras levels, which may contribute to its inhibition of IL-2 production and T cell activation (Schulz et al., 1997).
2. Characterization in Phytotherapeutics
Perillic acid, recognized for its anti-inflammatory and anticancer properties, has been studied for purity by coulometry in phytotherapeutics. This approach is crucial for ensuring the use of pure materials in chemical analysis, especially given the high cost and limited market availability of perillic acid (Norte et al., 2017).
3. Effects on Lipid Membranes
Research indicates that both perillic acid and salicylic acid may have biological activity related to membrane thinning. Perillic acid, a terpenoid plant extract, can cause significant membrane thinning, potentially exerting its antimicrobial properties via a membrane-lytic mechanism (Khandelia et al., 2010).
4. Radioprotective Effects
Perillic acid has demonstrated radioprotective effects in an in vivo mouse model. It was found to counteract radiation-induced damage like reduced white blood cell count, DNA damage, and intestinal toxicity. This suggests its potential in mitigating the adverse effects of radiation therapy (Pratheeshkumar et al., 2010).
5. Application in Bioconversion Processes
An integrated bioprocess using Pseudomonas putida DSM 12264 for the oxidation of limonene to perillic acid was developed. This approach is significant for natural preservation and pharmaceutical applications, achieving high product concentration and purity with reduced downstream processing steps (Mirata et al., 2009).
6. Analytical Methodology for Determination in Bioconversion Supernatants
An analytical method using gas chromatography was developed to determine perillic acid in bioconversion supernatants. This methodology is crucial for assessing the performance of biotransformation processes leading to perillic acid synthesis (Carvalho et al., 2017).
properties
Product Name |
Perillic acid (-) |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
CDSMSBUVCWHORP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=CC1)C(=O)O |
SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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